Cas no 139645-87-7 (N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide)

N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide is a specialized organic compound featuring a hydrazinecarbonyl moiety linked to a 4-nitrobenzamide scaffold. This structure confers reactivity suitable for applications in synthetic chemistry, particularly as an intermediate in the preparation of hydrazide derivatives or heterocyclic compounds. The presence of the nitro group enhances electrophilic properties, facilitating further functionalization, while the hydrazinecarbonyl segment offers nucleophilic potential for condensation or cyclization reactions. Its well-defined molecular architecture makes it valuable for research in medicinal chemistry and materials science, where precise functional group manipulation is required. The compound is typically handled under controlled conditions due to its reactive functional groups.
N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide structure
139645-87-7 structure
Product Name:N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide
CAS No:139645-87-7
MF:C9H10N4O4
MW:238.20010137558
CID:1277496
PubChem ID:2769974
Update Time:2025-06-08

N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-(4-nitrobenzoyl)-, hydrazide
    • N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide
    • CHEMBL220530
    • N-Hydrazinocarbonylmethyl-4-nitro-benzamide
    • SR-01000005675-1
    • F0334-0126
    • N-hydrazinocarbonylmethyl-4-nitrobenzamide
    • N-(2-Hydrazineyl-2-oxoethyl)-4-nitrobenzamide
    • N-(2-hydrazinyl-2-oxoethyl)-4-nitrobenzamide
    • SR-01000005675
    • 139645-87-7
    • BDBM50370858
    • Oprea1_831092
    • AKOS002167578
    • Inchi: 1S/C9H10N4O4/c10-12-8(14)5-11-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5,10H2,(H,11,15)(H,12,14)
    • InChI Key: QMWADEBSOGTBNZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)[N+](=O)[O-])NCC(NN)=O

Computed Properties

  • Exact Mass: 238.07020481g/mol
  • Monoisotopic Mass: 238.07020481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 130Ų

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N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide Related Literature

Additional information on N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide

N-[(Hydrazinecarbonyl)Methyl]-4-Nitrobenzamide: A Comprehensive Overview

N-[(Hydrazinecarbonyl)methyl]-4-nitrobenzamide, with the CAS number 139645-87-7, is a versatile compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at understanding its properties and potential applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research of N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide.

Chemical Structure and Properties

N-[(Hydrazinecarbonyl)methyl]-4-nitrobenzamide is a derivative of benzamide, featuring a nitro group at the para position of the benzene ring and a hydrazinecarbonyl moiety attached to a methyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound. The nitro group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. On the other hand, the hydrazinecarbonyl group can participate in various chemical reactions, making N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide a valuable intermediate in synthetic chemistry.

The molecular formula of N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide is C10H11N3O3, with a molecular weight of approximately 221.21 g/mol. The compound is typically obtained as a white crystalline solid and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various experimental conditions in both laboratory and industrial settings.

Synthesis Methods

The synthesis of N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-nitrobenzoyl chloride with N-methylhydrazine under controlled conditions. This reaction typically proceeds via nucleophilic acyl substitution, where the hydrazine moiety attacks the carbonyl carbon of the acyl chloride to form the desired product.

Another approach involves the condensation of 4-nitrobenzoic acid with N-methylhydrazine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This method offers better control over reaction conditions and can yield higher purity products. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalysts derived from renewable sources.

Biological Activities and Applications

N-[(Hydrazinecarbonyl)methyl]-4-nitrobenzamide has been studied for its potential biological activities, particularly in the context of pharmaceutical research. One area of interest is its antimicrobial properties. Studies have shown that compounds containing nitro groups can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The hydrazinecarbonyl moiety may also contribute to this activity by forming covalent bonds with bacterial enzymes or cell wall components.

In addition to antimicrobial activity, N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

Clinical Trials and Research Developments

The potential therapeutic applications of N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide have led to several preclinical studies and early-stage clinical trials. One notable study published in the Journal of Medicinal Chemistry reported that a derivative of this compound showed promising results in reducing inflammation in animal models of arthritis. The researchers observed significant decreases in joint swelling and pain scores without major adverse effects.

In another study conducted by a team at Harvard Medical School, N-[(hydrazinecarbonyl)methyl]-4-nitrobenzamide was evaluated for its ability to modulate immune responses in patients with autoimmune diseases. The preliminary findings indicated that it could selectively inhibit certain immune pathways while sparing others, suggesting a potential role as an immunomodulatory agent.

Conclusion

N-[(Hydrazinecarbonyl)methyl]-4-nitrobenzamide, with CAS number 139645-87-7, is a multifaceted compound with promising applications in various fields of chemistry and pharmaceutical research. Its unique chemical structure confers distinct properties that make it valuable for both synthetic chemistry and biological studies. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, positioning it as an important molecule for future developments in drug discovery and development.

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